molecular formula C18H16N6O B7154135 N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide

N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide

Cat. No.: B7154135
M. Wt: 332.4 g/mol
InChI Key: ROSWDVBOXDYFCD-UHFFFAOYSA-N
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Description

N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide is a synthetic compound that combines the structural features of benzimidazole and triazole moieties. These heterocyclic structures are known for their significant pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Properties

IUPAC Name

N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12-2-7-15-16(10-12)22-17(21-15)11-19-18(25)13-3-5-14(6-4-13)24-9-8-20-23-24/h2-10H,11H2,1H3,(H,19,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSWDVBOXDYFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=C(C=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

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